molecular formula C11H20O2 B12456649 Tert-butyl (2E)-5-methylhex-2-enoate

Tert-butyl (2E)-5-methylhex-2-enoate

Cat. No.: B12456649
M. Wt: 184.27 g/mol
InChI Key: CXKHKLUXWMCJAS-UHFFFAOYSA-N
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Description

Tert-butyl (2E)-5-methylhex-2-enoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a tert-butyl group, which is a bulky substituent that can influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-5-methylhex-2-enoate typically involves the esterification of 5-methylhex-2-enoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

5-methylhex-2-enoic acid+tert-butyl alcoholacid catalysttert-butyl (2E)-5-methylhex-2-enoate+water\text{5-methylhex-2-enoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-methylhex-2-enoic acid+tert-butyl alcoholacid catalyst​tert-butyl (2E)-5-methylhex-2-enoate+water

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the ester can yield the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol. This reaction is typically catalyzed by acids or bases.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

Major Products:

    Oxidation: 5-methylhex-2-enoic acid or 5-methylhex-2-enone.

    Reduction: 5-methylhex-2-enol.

    Hydrolysis: 5-methylhex-2-enoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (2E)-5-methylhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme specificity and kinetics.

    Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in biological environments.

    Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-5-methylhex-2-enoate primarily involves its hydrolysis to form the corresponding carboxylic acid and tert-butyl alcohol. This reaction is catalyzed by esterases in biological systems. The carboxylic acid can then participate in various metabolic pathways, while the tert-butyl alcohol can be further metabolized or excreted.

Comparison with Similar Compounds

    Tert-butyl acetate: Another ester with a tert-butyl group, used as a solvent and in the production of coatings and adhesives.

    Tert-butyl benzoate: Used in organic synthesis and as a plasticizer.

    Tert-butyl formate: Used as a flavoring agent and in organic synthesis.

Uniqueness: Tert-butyl (2E)-5-methylhex-2-enoate is unique due to its specific structure, which combines a tert-butyl group with an unsaturated ester. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

tert-butyl 5-methylhex-2-enoate

InChI

InChI=1S/C11H20O2/c1-9(2)7-6-8-10(12)13-11(3,4)5/h6,8-9H,7H2,1-5H3

InChI Key

CXKHKLUXWMCJAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=O)OC(C)(C)C

Origin of Product

United States

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